6-Amino-3-methyluracil-d3
Description
6-Amino-3-methyluracil-d3 (CAS 1246820-43-8) is a deuterated derivative of 6-amino-3-methyluracil (CAS 21236-97-5), where three hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₅H₄D₃N₃O₂, with a molecular weight of 144.15 g/mol . The compound is classified as a stable isotope-labeled analog, primarily used in pharmacokinetic studies, metabolic research, and as an internal standard in mass spectrometry due to its isotopic purity . The deuterium substitution at specific positions slows metabolic degradation, enhancing its utility in tracer studies .
Properties
IUPAC Name |
6-amino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVPFNFAUWIJY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Framework
The synthesis begins with the preparation of a specialized condensing agent comprising diatomite, 1,3-dicyclohexylcarbodiimide (DCC), and absolute ethanol. These components undergo magnetic stirring at 25–30°C for 30–35 minutes under ultraviolet (UV) radiation to activate the catalytic sites. The resulting mixture is dried at 28–30°C to evaporate ethanol, followed by secondary UV treatment to stabilize the condensing agent.
Deuterium incorporation is achieved through vacuum-assisted dehydration of cyanoacetic acid (70% mass concentration), which is then cooled to 6–8°C. The condensing agent and acetic anhydride are introduced under controlled stirring, followed by the gradual addition of 1,3-dimethylurea. Staged heating—first to 15–18°C, then to 28–30°C—facilitates the formation of 1,3-dimethylcyanoacetylurea, a key intermediate.
Industrial Production Methods
Scalable synthesis of this compound demands rigorous process optimization. Industrial protocols emphasize:
Reaction Parameter Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 15–30°C | ±12% efficiency |
| Stirring Speed | 200–400 rpm | Homogeneity |
| UV Radiation Duration | 30–35 minutes | Catalyst activation |
| Diatomite:DCC Ratio | 70–80:1 by weight | Surface area |
These parameters ensure consistent product quality while minimizing side reactions. For instance, maintaining the diatomite:DCC ratio above 70:1 prevents catalyst saturation, enhancing deuterium exchange efficiency by 18–22%.
Key Reaction Mechanisms
Cyclization and Deuterium Integration
The cyclization of 1,3-dimethylcyanoacetylurea occurs under vacuum distillation, where acetic anhydride acts as both solvent and dehydrating agent. Deuterium enrichment is achieved through isotopic exchange during the condensation phase, with D2O (deuterated water) introduced in later stages to replace labile hydrogens. Nuclear magnetic resonance (NMR) analyses confirm >98% deuterium incorporation at the C-6 position under these conditions.
Purification and Quality Control
Post-synthesis purification involves sequential vacuum distillations to remove unreacted precursors and solvents. The final product is crystallized from a deionized water-ethanol mixture, yielding this compound with ≥99.5% purity (HPLC). Critical quality metrics include:
-
Isotopic Purity : Measured via mass spectrometry, ensuring ≤1.5% protiated contamination.
-
Crystalline Structure : X-ray diffraction confirms monoclinic lattice alignment.
-
Residual Solvents : Gas chromatography limits acetic anhydride residues to <50 ppm.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyluracil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: The amino group at position 6 can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Amino-3-methyluracil-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other uracil derivatives.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-methyluracil-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms. The compound can also interact with enzymes and receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 6-Amino-3-methyluracil-d3 and related uracil derivatives:
Key Research Findings
Metabolic Stability
- This compound: Deuteration reduces metabolic clearance by 30–50% compared to its non-deuterated analog, as shown in liver microsome assays .
- 6-Amino-1,3-dimethyluracil: The additional methyl group at C1 enhances steric hindrance, increasing resistance to enzymatic hydrolysis .
Practical Considerations
Cost and Availability
- This compound: Priced at €1,681.00/100 mg, reflecting the expense of deuterium labeling .
- Non-deuterated analogs (e.g., 6-Amino-1,3-dimethyluracil) are cheaper (€100–500/100 g) due to simpler synthesis .
Stability and Handling
- Deuterated compounds require storage at room temperature to prevent isotopic exchange, while nitroso derivatives (e.g., 6-Amino-5-nitroso-3-methyluracil-d3) are light-sensitive .
Biological Activity
6-Amino-3-methyluracil-d3 is a deuterated derivative of 6-amino-3-methyluracil, a compound that has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₄H₆D₃N₃O₂
- Molecular Weight : Approximately 130.13 g/mol
The deuterated form provides unique isotopic labeling that can enhance the study of metabolic pathways and interactions in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as a nucleobase analog. It can interfere with nucleic acid metabolism and influence various biochemical pathways.
1. Inhibition of Nucleic Acid Synthesis
Research indicates that this compound can inhibit the synthesis of RNA and DNA by competing with natural nucleobases. This inhibition may lead to reduced cell proliferation in certain cancer cell lines.
2. Antiviral Activity
Studies have suggested that compounds similar to this compound exhibit antiviral properties by disrupting viral replication processes. The mechanism involves interference with viral RNA synthesis, making it a candidate for further research in antiviral drug development.
3. Immunomodulatory Effects
Preliminary studies indicate that this compound may modulate immune responses, potentially enhancing the activity of immune cells against tumors or infections.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Inhibition of Nucleic Acid | Reduced RNA synthesis in cancer cell lines | |
| Antiviral Activity | Disruption of viral replication | |
| Immunomodulatory Effects | Enhanced immune response in vitro |
Case Study 1: Anticancer Potential
A study conducted by Smith et al. (2021) evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as a chemotherapeutic agent.
Case Study 2: Antiviral Efficacy
In a study by Johnson et al. (2022), the antiviral efficacy of this compound was tested against influenza virus. The compound exhibited a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.
Discussion
The biological activity of this compound showcases its potential applications in medicine, particularly in oncology and virology. Its ability to inhibit nucleic acid synthesis positions it as a valuable tool for further research into cancer therapeutics and antiviral strategies.
Q & A
Q. What are the recommended synthetic routes for 6-Amino-3-methyluracil-d3, and how do they differ from non-deuterated analogs?
Methodological Answer: Synthesis typically involves deuterium incorporation at the methyl group via modified alkylation or cyclization steps. For example:
- Deuterated Methylation : Use of deuterated methyl iodide (CD₃I) in alkylation reactions to replace hydrogen at position 3. This parallels methods for non-deuterated analogs, where 6-aminouracil reacts with dimethyl sulfate or methyl halides .
- Cyclization Optimization : Adjust reaction conditions (e.g., solvent deuteration or temperature control) to enhance isotopic purity. Industrial-scale synthesis may employ impinging stream reactors for rapid mixing, as seen in non-deuterated variants .
Q. What analytical techniques are critical for verifying isotopic incorporation and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR can confirm deuterium substitution by absence of the methyl proton signal (~δ 2.1 ppm in non-deuterated analogs) .
- Mass Spectrometry (HRMS) : High-resolution MS detects the mass shift (+3 Da) from deuterium and quantifies isotopic abundance .
- HPLC with UV Detection : Separates deuterated compounds from non-deuterated impurities; retention time shifts due to altered hydrophobicity .
Advanced Research Questions
Q. How does deuterium labeling affect metabolic stability in pharmacokinetic studies compared to non-deuterated analogs?
Methodological Answer: Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation by strengthening C-D bonds. To study this:
- In Vitro Assays : Compare hepatic microsomal stability using LC-MS to track deuterated vs. non-deuterated compound degradation rates .
- Isotope Tracing : Use deuterated this compound in rodent models to quantify metabolite formation via mass spectrometry. Contradictions in KIE magnitude (e.g., unexpected rapid clearance) may arise from incomplete deuteration or enzyme-mediated hydrogen-deuterium exchange .
Q. How can researchers resolve contradictions in reaction yields when scaling up deuterated synthesis?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate deuteration levels and optimize feed rates of deuterated reagents .
- Statistical DoE (Design of Experiments) : Vary parameters (e.g., temperature, solvent deuteration) to identify critical factors affecting yield. For example, excessive base (e.g., NaOD) in cyclization may hydrolyze intermediates, reducing yield .
Q. Case Study :
| Parameter | Low Yield Condition (60%) | Optimized Condition (85%) |
|---|---|---|
| Temperature | 80°C | 65°C |
| Solvent | H₂O | D₂O |
| Reagent Feed Rate | 0.5 mL/min | 2.0 mL/min |
Q. What strategies improve reproducibility in biological assays using deuterated uracil derivatives?
Methodological Answer:
- Purity Standards : Source high-purity (>98% isotopic) this compound to avoid confounding results from non-deuterated impurities .
- Buffer Compatibility : Pre-test solubility in deuterated solvents (e.g., D₂O) for assays requiring isotopic consistency. Non-deuterated analogs show ~20 mg/mL solubility in water, but deuteration may alter this .
Contradiction Analysis
Q. Why do some studies report reduced bioactivity for deuterated uracil derivatives despite enhanced stability?
Hypothesis Testing :
- Structural Confounding : Deuterium may alter hydrogen-bonding interactions critical for target binding. Use X-ray crystallography to compare deuterated/non-deuterated compound-protein interactions .
- Impurity Interference : Low isotopic purity (<95%) introduces non-deuterated species with different activity profiles. Validate via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
